molecular formula C25H23ClN2O3 B12473548 1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12473548
M. Wt: 434.9 g/mol
InChI Key: JYCYKAUQTZTGCN-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a benzyloxy group, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxy and chlorobenzyl groups are then introduced through nucleophilic substitution reactions, often using reagents such as sodium hydride and benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride and benzyl chloride being used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, benzyl chloride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Benzyloxy)phenyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[4-(Benzyloxy)phenyl]-N-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[4-(Benzyloxy)phenyl]-N-(4-bromobenzyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H23ClN2O3/c26-21-8-6-18(7-9-21)15-27-25(30)20-14-24(29)28(16-20)22-10-12-23(13-11-22)31-17-19-4-2-1-3-5-19/h1-13,20H,14-17H2,(H,27,30)

InChI Key

JYCYKAUQTZTGCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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